

The Alcohol Oxidase Gene and Protein: A Technical Guide for Researchers

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An In-depth Examination of the Sequence, Structure, Function, and Experimental Manipulation of a Key Flavoprotein

This technical guide provides a comprehensive overview of the **alcohol oxidase** (AOX) gene and its corresponding protein, a flavoenzyme of significant interest in biotechnology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on the enzyme's molecular biology, biochemical properties, and relevant experimental protocols.

Introduction to Alcohol Oxidase

Alcohol oxidase (EC 1.1.3.13) is an oxidoreductase that catalyzes the oxidation of primary alcohols to their corresponding aldehydes, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[1][2] This enzyme is a member of the glucose-methanol-choline (GMC) oxidoreductase superfamily.[1][3] The systematic name for this enzyme is alcohol:oxygen oxidoreductase, and it is also commonly referred to as methanol oxidase or ethanol oxidase.[1]

Based on their substrate preference, **alcohol oxidase**s can be broadly categorized into four groups: short-chain **alcohol oxidase** (SCAO), long-chain **alcohol oxidase** (LCAO), aromatic **alcohol oxidase** (AAO), and secondary **alcohol oxidase** (SAO). SCAOs and LCAOs are typically intracellular, while AAOs and SAOs are often secreted. A key feature of **alcohol oxidase**s is the tightly, non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which obviates the need for exogenous cofactor addition in enzymatic reactions.



Gene and Protein Sequence of Alcohol Oxidase

The most extensively studied **alcohol oxidase** genes are from methylotrophic yeasts such as Pichia pastoris (now reclassified as Komagataella phaffii). In P. pastoris, there are two genes encoding for **alcohol oxidase**, AOX1 and AOX2. The coding regions of these genes are highly homologous, sharing 92% identity at the nucleotide level and 97% at the predicted amino acid level. However, their flanking 5' and 3' non-coding regions show no significant homology. The AOX1 gene is responsible for the vast majority of **alcohol oxidase** activity when the yeast is grown on methanol.

The protein product of the AOX1 gene in P. pastoris is a polypeptide of 663 amino acids. The mature, active form of the enzyme is a homo-octamer with a total molecular weight of approximately 600 kDa. Each subunit contains one molecule of FAD.

Table 1: Gene and Protein Identifiers for Pichia pastoris Alcohol Oxidase 1 (AOX1)

Feature	Identifier/Value	Soul
Gene Name	AOX1	
Organism	Komagataella phaffii (strain GS115 / ATCC 20864) (Pichia pastoris)	
UniProtKB Accession	P04842	_
Protein Length	663 amino acids	_
Molecular Weight (Monomer)	~74 kDa	_
Molecular Weight (Octamer)	~600-670 kDa	-
PDB ID (Crystal Structure)	5HSA, 5I68	-

Protein Structure and Function

The three-dimensional structure of P. pastoris AOX1 has been resolved by X-ray crystallography and cryo-electron microscopy. The protein is a homo-octamer, which can be described as a tetramer of dimers. Each monomer consists of two main domains: an FAD-



binding domain and a substrate-binding domain. The FAD-binding domain contains characteristic nucleotide-binding motifs.

The active site of the enzyme is located in a cavity where the substrate alcohol and the FAD cofactor interact. The relatively small size of the active site cavity in AOX1 is thought to be responsible for its preference for short-chain alcohols like methanol. The catalytic mechanism proceeds via a two-step process: a reductive half-reaction where the alcohol is oxidized and FAD is reduced to FADH₂, followed by an oxidative half-reaction where FADH₂ is re-oxidized by molecular oxygen, producing hydrogen peroxide.

Quantitative Data Kinetic Parameters

The kinetic properties of **alcohol oxidase** vary depending on the source of the enzyme and the substrate. For the well-characterized AOX from Hansenula polymorpha, the Michaelis constant (KM) indicates a high affinity for methanol.

Table 2: Michaelis-Menten Constants (KM) for Alcohol Oxidase from Hansenula polymorpha

Substrate	KM (mM)	
Methanol	2.15	
Benzyl alcohol	26.6	
Ethanol	16.2	
Formaldehyde	2.6	
Allyl alcohol	33.3	
n-Butanol	166	
n-Propanol	66	
Data sourced from product information for AOX from Hansenula polymorpha.		

For **alcohol oxidase** from another source, at air saturation, the apparent KM for methanol is 0.7 mM and for ethanol is 9 mM.



Substrate Specificity

Alcohol oxidase exhibits a preference for short-chain, linear primary alcohols. The relative reaction rates for various substrates with AOX from Hansenula polymorpha are summarized below.

Table 3: Substrate Specificity of **Alcohol Oxidase** from Hansenula polymorpha

Substrate	Relative Reaction Rate	
Methanol	1.0	
Ethanol	0.92	
Benzyl alcohol	0.81	
n-Propanol	0.72	
n-Butanol	0.57	
Ethylene glycol	0.09	
Isopropanol	0.07	
Isoamyl alcohol	0.02	
Data sourced from product information for AOX from Hansenula polymorpha.		

A study on AOX from Cerrena unicolor also showed significant activity with aromatic alcohols such as 4-hydroxybenzyl alcohol and veratryl alcohol.

Optimal Reaction Conditions

The optimal pH and temperature for **alcohol oxidase** activity can vary between species.

Table 4: Optimal pH and Temperature for Alcohol Oxidase Activity



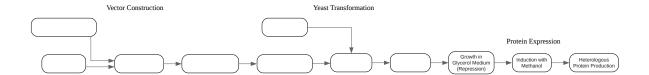
Enzyme Source	Optimal pH	Optimal Temperature (°C)
General	7.2 (working range 5.5 - 9.5)	40 - 45
Cerrena unicolor	7.0 - 8.0	20 - 30
Hansenula polymorpha	8.5	Not Specified
Biosensor application	7.5	45
Data compiled from multiple sources.		

Experimental Protocols Gene Cloning and Expression

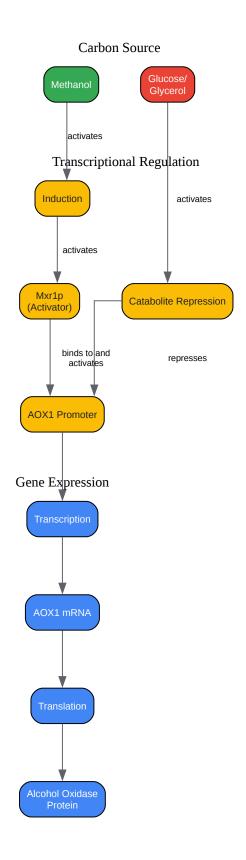
The AOX1 promoter from Pichia pastoris is one of the most widely used promoters for heterologous protein expression. Its expression is tightly regulated, being strongly induced by methanol and repressed by glucose or glycerol.

Workflow for Heterologous Protein Expression using the AOX1 Promoter:









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